molecular formula C22H15BrClN3O4 B12034649 2-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-4-bromophenyl 2-chlorobenzoate CAS No. 769147-90-2

2-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-4-bromophenyl 2-chlorobenzoate

Cat. No.: B12034649
CAS No.: 769147-90-2
M. Wt: 500.7 g/mol
InChI Key: SKGMPWBPRUIWRC-DHRITJCHSA-N
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Description

The compound 2-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-4-bromophenyl 2-chlorobenzoate (CAS: 765910-97-2; MFCD05153738) is a hydrazone derivative featuring a 4-bromophenyl core linked to a 2-chlorobenzoate ester and an (E)-configured hydrazono-anilino(oxo)acetyl group . Its molecular formula is C₂₂H₁₅Br₂ClN₃O₄, with a molecular weight of 601.59 g/mol.

The compound’s structure combines halogenated aromatic systems (4-bromo and 2-chloro substituents) with a hydrazone linker, which may confer unique physicochemical properties, such as altered solubility, thermal stability, or biological activity compared to non-halogenated analogues.

Properties

CAS No.

769147-90-2

Molecular Formula

C22H15BrClN3O4

Molecular Weight

500.7 g/mol

IUPAC Name

[2-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]-4-bromophenyl] 2-chlorobenzoate

InChI

InChI=1S/C22H15BrClN3O4/c23-15-10-11-19(31-22(30)17-8-4-5-9-18(17)24)14(12-15)13-25-27-21(29)20(28)26-16-6-2-1-3-7-16/h1-13H,(H,26,28)(H,27,29)/b25-13+

InChI Key

SKGMPWBPRUIWRC-DHRITJCHSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

  • The synthetic route involves the condensation of an anilino(oxo)acetyl hydrazide with 4-bromobenzoyl chloride .
  • The reaction conditions typically include refluxing the reactants in a suitable solvent (such as dichloromethane or toluene ) with a base (e.g., triethylamine ).
  • Industrial production methods may vary, but the key steps remain consistent.
  • Chemical Reactions Analysis

    • This compound can undergo various reactions, including oxidation , reduction , and substitution .
    • Common reagents include hydrogen peroxide , sodium borohydride , and alkali metal hydroxides .
    • Major products formed depend on the specific reaction conditions and functional groups involved.
  • Scientific Research Applications

    • Chemistry : Used as a building block in organic synthesis due to its unique structure.
    • Biology : Investigated for potential biological activities (e.g., enzyme inhibition, antimicrobial properties).
    • Medicine : May have applications in drug discovery or as a lead compound.
    • Industry : Could be relevant in materials science or as a precursor for functional materials.
  • Mechanism of Action

    • The compound’s effects likely involve interactions with specific molecular targets or pathways .
    • Further research is needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

    Substituent Variations in Hydrazone Derivatives

    The following table summarizes key structural analogues and their substituent differences:

    Compound Name Substituent Modifications Molecular Formula Key Features References
    Target Compound 4-bromo (phenyl), 2-chloro (benzoate), anilino(oxo)acetyl hydrazone C₂₂H₁₅Br₂ClN₃O₄ Bromine and chlorine enhance lipophilicity; E-configuration stabilizes geometry.
    4-((E)-{[(4-Bromoanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate 2-methoxy (phenyl), 3-bromo (benzoate) C₂₃H₁₇Br₂N₃O₅ Methoxy group increases polarity; bromine at 3-position alters steric effects.
    4-Bromo-2-((E)-{[(3-chloro-4-methylanilino)(oxo)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate 3-chloro-4-methylanilino group C₂₃H₁₇BrCl₂N₃O₄ Methyl and chloro substituents on aniline enhance electron-withdrawing effects.
    1-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-chlorobenzoate Naphthyl core, 4-ethylanilino group C₂₇H₂₁ClN₃O₄ Naphthyl group increases aromatic stacking potential; ethyl enhances hydrophobicity.
    2-[(E)-({[(1-Bromo-2-naphthyl)oxy]acetyl}hydrazono)methyl]phenyl 4-chlorobenzoate 1-Bromo-2-naphthyloxy group C₂₇H₁₈BrClN₂O₄ Naphthyloxy group introduces steric bulk and π-π interaction sites.
    4-((E)-{[Anilino(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 3,4-dichlorobenzoate 3,4-dichloro (benzoate), 2-methoxy (phenyl) C₂₃H₁₇Cl₂N₃O₅ Dichloro substituents increase electronegativity; methoxy improves solubility.

    Impact of Substituents on Properties

    In contrast, the methoxy group in analogues (e.g., ) increases polarity, which may enhance aqueous solubility .

    Aromatic System Modifications :

    • Replacement of phenyl with naphthyl (e.g., ) expands the π-conjugated system, which could enhance UV-Vis absorbance or fluorescence properties. This modification also increases molecular weight and steric hindrance.

    Hydrazone Linker Configuration: The E-configuration in the target compound likely minimizes steric clashes between the anilino(oxo)acetyl group and the 2-chlorobenzoate, favoring planar geometry . Analogues with bulkier substituents (e.g., naphthyloxy in ) may exhibit restricted rotation around the hydrazone bond.

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